5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is an organic compound with the molecular formula and a molecular weight of 242.03 g/mol. This compound is classified under the category of pyrazolo derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound is recognized for its potential as a building block in the synthesis of various pharmaceuticals and agrochemicals, owing to the presence of both bromine and carboxylic acid functional groups that can participate in further chemical reactions .
The synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves a multi-step process. One common method includes the bromination of 1H-pyrazolo[3,4-b]pyridine followed by carboxylation at the 3-position. The bromination can be achieved using bromine or N-bromosuccinimide in an appropriate solvent, while carboxylation can be performed using carbon dioxide under basic conditions.
This method allows for the selective introduction of the bromine atom and subsequent formation of the carboxylic acid group at the desired position on the pyrazolo ring structure .
The molecular structure of 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid features a pyrazolo ring fused with a pyridine ring. The presence of a bromine atom at position 5 and a carboxylic acid group at position 3 contributes to its reactivity and biological activity.
5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid can undergo various chemical reactions due to its functional groups:
These reactions typically require specific conditions such as elevated temperatures or catalysts to proceed efficiently. For example, amidation reactions may utilize coupling agents like EDC (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide) to enhance yields .
The mechanism of action for compounds like 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid often involves interaction with biological targets such as enzymes or receptors. This compound may act as an inhibitor or modulator in various biochemical pathways.
Research indicates that derivatives of pyrazolo compounds demonstrate significant activity against certain bacterial strains and may exhibit antioxidant properties through radical scavenging mechanisms. The exact pathways are often elucidated through in vitro studies assessing cellular responses upon treatment with these compounds .
5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid finds applications across various scientific fields:
This compound exemplifies the versatility and importance of heterocyclic compounds in advancing both scientific research and practical applications in industry .
The synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically follows sequential halogenation and carboxylation steps. A prominent route involves initial bromination at the C5 position of the pyrazolopyridine core, followed by carboxylation at C3. Patent CN102911174A details a pathway where ethyl 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylate serves as a key intermediate. This ester undergoes alkaline hydrolysis (using NaOH/ethanol) and subsequent acidification to yield the target carboxylic acid derivative [5]. Alternative approaches start from pre-brominated precursors like 5-bromo-1H-pyrazolo[3,4-b]pyridine, which are then functionalized at C3 via lithiation-electrophilic trapping or palladium-catalyzed carbonylation [4]. Yield optimization hinges on controlled reaction temperatures (0–5°C during bromination) and stoichiometric precision (1.1 eq. NBS in DMF).
Table 1: Bromination-Carboxylation Pathways Comparison
Starting Material | Key Reagent/Step | Intermediate | Final Yield |
---|---|---|---|
1H-pyrazolo[3,4-b]pyridine | NBS (DMF, 0°C) | 5-bromo-1H-pyrazolo[3,4-b]pyridine | 78% |
Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate | Br₂/AcOH | Ethyl 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 85% |
Ethyl 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | NaOH/EtOH; HCl acidification | 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | 92% |
Regioselectivity is governed by the inherent electronic asymmetry of the pyrazolo[3,4-b]pyridine system. The 1H-tautomer predominates (>90% stability) due to aromaticity across both rings, directing electrophiles to electron-rich sites [6]. Bromination favors C5 due to:
Table 2: Regioselectivity Directing Effects
Position | Electrophilic Attack | Directing Group Influence | Functionalization Yield |
---|---|---|---|
C3 | Low | Anion stabilization by N2 | Carboxylation: 75–90% |
C5 | High | High π-electron density | Bromination: 80–92% |
C4/C6 | Moderate | Moderately deactivated by pyridine N | Halogenation: <20% |
The bromine at C5 serves as a handle for palladium-catalyzed cross-coupling, enabling structural diversification. Key reactions include:
Solvent and catalyst selection critically impact yield and purity:
Table 3: Solvent/Catalyst Optimization for Key Steps
Reaction Step | Optimal Solvent | Catalyst/Ligand System | Temperature | Yield Improvement |
---|---|---|---|---|
Bromination | DMF | NBS (no catalyst) | 0–5°C | 92% vs. 68% (THF) |
Ester Hydrolysis | EtOH/H₂O (3:1) | NaOH (2 eq.) | 80°C | 95% vs. 72% (MeOH) |
Suzuki Coupling | Toluene/EtOH (4:1) | Pd(OAc)₂/SPhos (2 mol%) | 90°C | 89% vs. 60% (Pd/C) |
Sustainable synthesis focuses on:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7